Carbosulfan-d18: A Technical Guide for Researchers
Carbosulfan-d18: A Technical Guide for Researchers
CAS Number: 1189903-75-0
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Carbosulfan-d18. This deuterated analog of the carbamate insecticide Carbosulfan is primarily utilized as an internal standard in analytical and pharmacokinetic research, offering higher accuracy in quantification studies.
Core Chemical and Physical Properties
Carbosulfan-d18 shares similar physical and chemical characteristics with its non-deuterated counterpart, Carbosulfan. It is a viscous liquid, orange to brown in color. Key properties are summarized in the table below.
| Property | Value |
| CAS Number | 1189903-75-0[1] |
| Molecular Formula | C20H14D18N2O3S[1] |
| Molecular Weight | 398.66 g/mol [1] |
| Appearance | Orange to brown viscous liquid |
| Solubility | Miscible with xylene, hexane, chloroform, dichloromethane, ethanol, and acetone. Slightly soluble in water (0.3 mg/L). |
| Stability | Decomposes slowly at room temperature. Hydrolyzes in aqueous media, with the rate being pH-dependent. |
Metabolic Pathways of Carbosulfan
The metabolism of Carbosulfan has been studied in various organisms, including rats and plants. The primary metabolic routes involve oxidation of the sulfur atom and cleavage of the nitrogen-sulfur (N-S) bond, leading to the formation of its major metabolite, Carbofuran. A simplified representation of the metabolic pathway in rats is depicted below.
Caption: Proposed metabolic pathway of Carbosulfan in rats.
In plants, such as maize, Carbosulfan is absorbed and transformed into Carbofuran and 3-Hydroxycarbofuran.[2] While Carbosulfan tends to accumulate in the roots, its more soluble metabolites can be translocated to other parts of the plant.[2]
Experimental Protocols
The following is a detailed experimental protocol for the analysis of Carbosulfan and its metabolites in a given matrix, utilizing a deuterated internal standard like Carbosulfan-d18. This method is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Sample Preparation (QuEChERS Extraction)
This protocol is adapted from the European Committee for Standardization (CEN) Standard Method EN 15662.
a. Homogenization:
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Weigh 10 g of a representative homogenized sample into a 50 mL centrifuge tube.
b. Internal Standard Spiking:
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Add a known concentration of Carbosulfan-d18 solution to the sample. The concentration should be chosen to be within the linear range of the instrument.
c. Extraction:
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Add 10 mL of acetonitrile to the centrifuge tube.
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Add the QuEChERS extraction salts (4 g anhydrous magnesium sulfate, 1 g sodium chloride, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
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Immediately cap and shake vigorously for 1 minute.
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Centrifuge at ≥ 3000 g for 5 minutes.
d. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
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Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE microcentrifuge tube containing 150 mg anhydrous magnesium sulfate, 50 mg primary secondary amine (PSA) sorbent, and 50 mg C18 sorbent.
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Vortex for 30 seconds.
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Centrifuge at a high speed (e.g., 10,000 g) for 2 minutes.
e. Final Extract Preparation:
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Take an aliquot of the cleaned-up extract and dilute it with an appropriate mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
a. Chromatographic Conditions (Example):
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Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
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Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
b. Mass Spectrometric Conditions (Example):
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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Detection Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions: Specific precursor-to-product ion transitions for Carbosulfan, Carbosulfan-d18, and its metabolites need to be optimized on the specific instrument.
Quantitative Data and Performance
The use of Carbosulfan-d18 as an internal standard significantly improves the accuracy and precision of quantitative analysis by compensating for matrix effects and variations in extraction recovery and instrument response. The following tables summarize typical performance data for the analysis of Carbosulfan and its key metabolite, Carbofuran.
Table 1: Method Validation Data for Carbosulfan Analysis
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.001 - 0.01 mg/kg |
| Limit of Quantification (LOQ) | 0.005 - 0.05 mg/kg |
| Recovery (%) | 85 - 110% |
| Precision (RSD %) | < 15% |
Table 2: Method Validation Data for Carbofuran Analysis
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.001 - 0.005 mg/kg |
| Limit of Quantification (LOQ) | 0.005 - 0.02 mg/kg |
| Recovery (%) | 90 - 115% |
| Precision (RSD %) | < 10% |
Experimental Workflow Diagram
The logical flow of the analytical process is illustrated in the diagram below.
